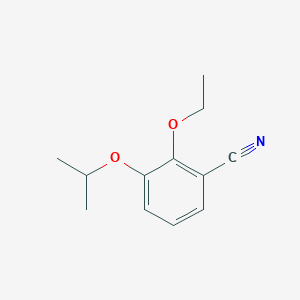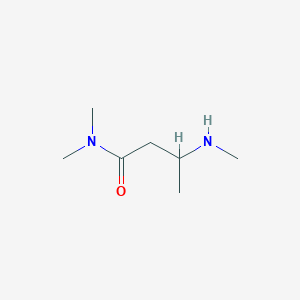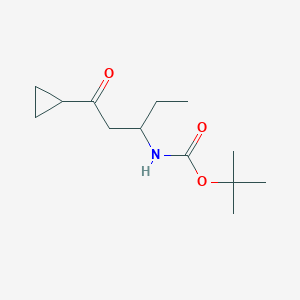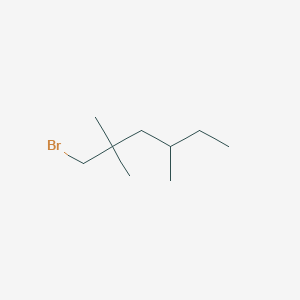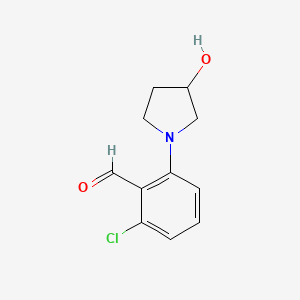![molecular formula C12H14BrNO4 B13208189 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 4-position of the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 3-amino benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted benzoic acids.
Deprotection: 4-Bromo-3-amino benzoic acid.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 4-Amino-3-bromobenzoic acid
- 4-Bromo-3-nitrobenzoic acid
Uniqueness
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This makes it a versatile intermediate for various synthetic applications, offering distinct reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
UFDLIRSYZOPOAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
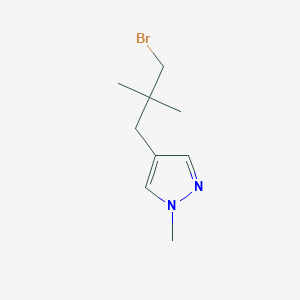
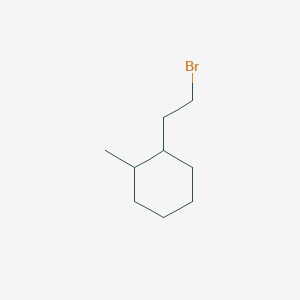
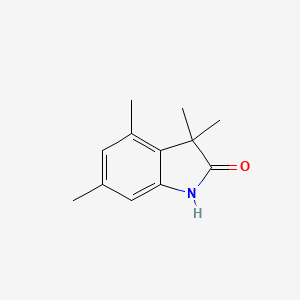

![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)
